N-cyclobutyl-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with cyclobutyl and dimethyl groups. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps :
Formation of the pyrimidine ring: This can be achieved through the cyclization of suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine ring structure.
Substitution reactions: Introduction of the cyclobutyl and dimethyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Coupling reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Scientific Research Applications
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic pathways . The compound may act by binding to enzymes or receptors critical for the survival of these pathogens, thereby disrupting their normal functions.
Comparison with Similar Compounds
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine can be compared with other aminopyrimidine derivatives, such as:
2-amino-4,6-dimethylpyrimidine: This compound lacks the cyclobutyl group and has different biological activities.
2-amino-4,6-dimethylpyrimidin-5-ylidene: Another derivative with variations in the substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclobutyl-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNBIBZWSBCDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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